molecular formula C13H11NO2 B8642523 4'-Methyl-2-nitrobiphenyl CAS No. 70680-21-6

4'-Methyl-2-nitrobiphenyl

Cat. No. B8642523
CAS RN: 70680-21-6
M. Wt: 213.23 g/mol
InChI Key: XOFOCFDXWDCHJH-UHFFFAOYSA-N
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Patent
US05270317

Procedure details

11.2 g of 2-nitrobromobenzene are mixed with 15 g of 4-iodotoluene and the mixture is heated to 195° C. and stirred at this temperature for 3 and a half hours. After returning to room temperature, it is taken up in DCM and heated to the reflux point, the hot solution is filtered on Celite® and the DCM is then evaporated off.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1Br)([O-:3])=[O:2].I[C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=1>C(Cl)Cl>[CH3:18][C:15]1[CH:16]=[CH:17][C:12]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N+:1]([O-:3])=[O:2])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)Br
Name
Quantity
15 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 3 and a half hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After returning to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated to the reflux point
FILTRATION
Type
FILTRATION
Details
the hot solution is filtered on Celite®
CUSTOM
Type
CUSTOM
Details
the DCM is then evaporated off

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.